Febuxostat-d7 - 1285539-74-3

Febuxostat-d7

Catalog Number: EVT-1462854
CAS Number: 1285539-74-3
Molecular Formula: C16H16N2O3S
Molecular Weight: 323.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Febuxostat-d7 is a deuterated form of Febuxostat, a drug used to treat gout. It serves primarily as an internal standard (IS) in analytical chemistry, particularly in mass spectrometry (MS)-based methods for quantifying Febuxostat in biological samples. [, , ]

Relevance: Febuxostat-d7 is a deuterated form of febuxostat. Deuteration involves replacing hydrogen atoms with deuterium isotopes, which can alter the drug's metabolic pathway and potentially enhance its pharmacokinetic properties. Therefore, febuxostat-d7 is closely related to febuxostat, serving as an internal standard in analytical methods used to quantify febuxostat concentrations in biological samples due to their similar chemical behavior but distinct mass spectrometric signals. [, ]

Morin

Compound Description: Morin is a flavonoid compound found in various plants like Osage orange and guava. [] It is known to inhibit CYPs (cytochrome P450 enzymes) and P-glycoprotein, both of which are involved in drug metabolism and transport. [] Studies have shown that morin can significantly increase the oral bioavailability of febuxostat in rats, suggesting a potential drug-flavonoid interaction. []

Relevance: While morin does not share a core chemical structure with febuxostat-d7, it is considered related due to its demonstrated influence on febuxostat's pharmacokinetics. [] Morin's ability to inhibit enzymes involved in febuxostat's metabolism highlights the importance of studying potential drug interactions, especially with commonly consumed flavonoids. []

Allopurinol

Compound Description: Allopurinol is another medication used to manage gout by lowering serum uric acid levels. [, , ] It works by inhibiting xanthine oxidase, similar to febuxostat, but differs in its chemical structure as a purine base analog. [, , ] Clinical trials have been conducted to compare the efficacy and safety of allopurinol and febuxostat. [, , , , , ] While both drugs effectively lower uric acid levels, their side effect profiles and potential cardiovascular risks are subjects of ongoing research. [, , , , , ]

Relevance: Allopurinol shares the same therapeutic target (xanthine oxidase) as febuxostat-d7, making it a relevant compound for comparison. [, , , ] Although their chemical structures differ, they both belong to the xanthine oxidase inhibitor class and are used to treat similar conditions. [, , , ] Understanding their distinct characteristics is essential for optimal patient management.

Topiroxostat

Compound Description: Topiroxostat is another xanthine oxidase inhibitor used to lower uric acid levels in patients with hyperuricemia. [] Unlike febuxostat, which is non-purine selective, topiroxostat is a non-purine selective inhibitor of xanthine oxidase. [] One study compared the effects of topiroxostat and febuxostat on arterial stiffness in hypertensive patients with hyperuricemia, revealing that topiroxostat, but not febuxostat, significantly decreased plasma xanthine oxidoreductase activity. []

Relevance: Topiroxostat is directly related to febuxostat-d7 through its shared mechanism of action as a xanthine oxidase inhibitor. [] They both target the same enzyme to reduce uric acid levels, although their chemical structures and specific binding affinities may differ. []

Verinurad

Compound Description: Verinurad represents a novel approach to treating hyperuricemia. [] It acts as a potent and selective urate reabsorption inhibitor, directly targeting urate transporters in the kidneys to increase uric acid excretion. [] This mechanism distinguishes it from xanthine oxidase inhibitors like febuxostat-d7, which decrease uric acid production. [] Research indicates that combining verinurad with febuxostat leads to more significant reductions in serum uric acid levels than febuxostat alone, suggesting a potential synergistic effect. []

Relevance: While verinurad has a different mechanism of action than febuxostat-d7, it is considered related due to their shared therapeutic goal of lowering serum uric acid levels. [] The combination therapy of verinurad and febuxostat highlights an alternative strategy for managing hyperuricemia by targeting different points in the uric acid pathway. []

Overview

Febuxostat-d7 is a deuterated analog of febuxostat, a medication primarily used to manage hyperuricemia in patients with gout. The incorporation of deuterium atoms into the febuxostat molecule enhances its utility in pharmacokinetic studies and analytical chemistry, particularly in mass spectrometry applications. This compound serves as an internal standard for the quantification of febuxostat in biological samples, allowing for improved accuracy and sensitivity in assays.

Source

Febuxostat-d7 is synthesized from febuxostat through methods that introduce deuterium into the molecular structure. The compound is available from various chemical suppliers and is utilized in research settings to study drug metabolism and pharmacokinetics.

Classification

Febuxostat-d7 falls under the category of pharmaceutical compounds, specifically classified as a xanthine oxidase inhibitor. Its primary function is to lower uric acid levels in the body, thereby alleviating symptoms associated with gout.

Synthesis Analysis

Methods

The synthesis of Febuxostat-d7 typically involves the use of deuterated solvents or reagents during the preparation of febuxostat. Common methods include:

  • Deuterated Solvents: Using solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) during the reaction process.
  • Deuterated Reagents: Incorporating deuterated chemical reagents to replace hydrogen atoms with deuterium.

Technical Details

The synthesis process is optimized for high yield and purity, utilizing advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification. The incorporation of deuterium allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior to febuxostat .

Molecular Structure Analysis

Structure

The molecular formula of Febuxostat-d7 is C19H15D7N2O3SC_{19}H_{15}D_7N_2O_3S. The structure retains the core framework of febuxostat but includes seven deuterium atoms replacing hydrogen atoms.

Data

  • Molecular Weight: Approximately 365.48 g/mol (considering the addition of deuterium).
  • Nuclear Magnetic Resonance Spectroscopy (NMR): The presence of deuterium alters the NMR spectrum, aiding in identifying and quantifying febuxostat in biological matrices.
Chemical Reactions Analysis

Reactions

Febuxostat-d7 can undergo various chemical reactions similar to its parent compound:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.
  • Reduction: Reduction can yield thiol derivatives.
  • Substitution: Substitution reactions may occur at the aromatic or thiazole rings, leading to various derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution Agents: Halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Mechanism of Action

Febuxostat-d7 functions primarily by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, febuxostat-d7 effectively reduces uric acid production, thereby lowering serum uric acid levels.

Process

The mechanism involves:

  1. Selective Binding: Febuxostat-d7 selectively binds to the active site of xanthine oxidase.
  2. Inhibition of Uric Acid Formation: This binding prevents the conversion of hypoxanthine and xanthine into uric acid.
  3. Pharmacokinetic Properties: The compound exhibits a half-life of approximately 5 to 8 hours, allowing for sustained therapeutic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and DMSO but has limited solubility in water.

Chemical Properties

Relevant data includes:

  • Melting Point: Approximately 180°C.
  • Boiling Point: Not well-defined due to decomposition before boiling.
  • pKa Value: Approximately 4.5 .
Applications

Scientific Uses

Febuxostat-d7 is primarily used in research settings for:

  • Pharmacokinetic Studies: Serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying febuxostat levels in plasma and other biological fluids.
  • Analytical Chemistry: Enhancing sensitivity and accuracy in drug quantification assays by compensating for variations during sample preparation and ionization processes.
  • Metabolic Studies: Understanding the metabolic pathways and pharmacodynamics associated with febuxostat therapy .

By providing a reliable means for quantifying febuxostat, Febuxostat-d7 plays a crucial role in advancing research on gout treatment and drug development.

Properties

CAS Number

1285539-74-3

Product Name

Febuxostat-d7

IUPAC Name

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H16N2O3S

Molecular Weight

323.418

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

InChI Key

BQSJTQLCZDPROO-SCENNGIESA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Synonyms

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.